molecular formula C10H9NO3 B12866525 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone

1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12866525
M. Wt: 191.18 g/mol
InChI Key: QBHMNSCNIPZUEB-UHFFFAOYSA-N
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Description

1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-(5-(Carboxymethyl)benzo[d]oxazol-2-yl)ethanone.

    Reduction: Formation of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    2-(2-Hydroxyphenyl)benzoxazole: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties.

    5-Methyl-2-phenylbenzoxazole: Substituted with a methyl group, which can influence its chemical behavior and applications.

Uniqueness

1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and enhance its biological activity. This functional group allows for greater versatility in synthetic applications and potential therapeutic uses.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-[5-(hydroxymethyl)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H9NO3/c1-6(13)10-11-8-4-7(5-12)2-3-9(8)14-10/h2-4,12H,5H2,1H3

InChI Key

QBHMNSCNIPZUEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)CO

Origin of Product

United States

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